N-(1,3-benzodioxol-5-ylmethyl)-3-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]propanamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-3-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]propanamide is a useful research compound. Its molecular formula is C30H29N3O5S and its molecular weight is 543.64. The purity is usually 95%.
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Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-3-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]propanamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula
- Molecular Weight : 408.48 g/mol
- Molecular Formula : C21H20N4O3S
Structural Characteristics
The compound features a benzodioxole moiety linked to a sulfonamide derivative of a quinoline structure, which is known for its diverse biological activities. The presence of multiple functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline possess notable antibacterial and antifungal activities. The sulfonamide group in this compound may enhance its interaction with microbial enzymes, potentially leading to inhibition of bacterial growth .
Anti-inflammatory Properties
In silico studies suggest that similar compounds can modulate inflammatory pathways. The benzodioxole structure is often associated with anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines . This could position this compound as a candidate for treating inflammatory diseases.
Anticancer Potential
The quinoline derivatives have been extensively studied for their anticancer properties. Compounds with similar frameworks have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress . The specific activity of this compound against different cancer cell lines remains to be thoroughly investigated.
Neuroprotective Effects
Some studies suggest that compounds with structural similarities may exhibit neuroprotective effects by inhibiting cholinesterase activity. This could be relevant for conditions such as Alzheimer's disease. The potential for this compound to interact with neurotransmitter systems warrants further exploration .
Case Study 1: Antimicrobial Screening
A study evaluating the antimicrobial efficacy of related compounds found that those containing the benzodioxole moiety exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy, reporting zones of inhibition that suggest promising antimicrobial potential for structurally analogous compounds .
Case Study 2: In Silico Docking Studies
In silico docking studies have been conducted to predict the binding affinity of this compound against various biological targets. These studies indicated favorable interactions with enzymes involved in inflammation and cancer progression, highlighting its potential as a multi-target therapeutic agent .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O5S/c1-30(2)13-22-28(23(34)14-30)27(19-5-7-20(36-3)8-6-19)21(15-31)29(33-22)39-11-10-26(35)32-16-18-4-9-24-25(12-18)38-17-37-24/h4-9,12H,10-11,13-14,16-17H2,1-3H3,(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMJYMCSICSGEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCCC(=O)NCC3=CC4=C(C=C3)OCO4)C#N)C5=CC=C(C=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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